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molecular formula C8H5FN2O2 B8589835 4-Fluoro-2-methyl-3-nitrobenzonitrile

4-Fluoro-2-methyl-3-nitrobenzonitrile

Cat. No. B8589835
M. Wt: 180.14 g/mol
InChI Key: TXMQPIRVKONTEO-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

4-Methylamino-3-nitro-benzonitrile (1.69 mg) was prepared by following General Procedure A starting from methyl 4-fluoro-3-nitrobenzonitrile (1.66 g) and methylamine (2 M in THF, 10.0 mL) in DMF. The crude product was used in the next step without further purification.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][NH2:15]>CN(C=O)C>[CH3:14][NH:15][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[CH:2][C:9]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1[N+](=O)[O-])F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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